![molecular formula C11H17N5O B11748808 2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11748808.png)
2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine linker, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the pyrazole rings, potentially leading to the formation of dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxides, dihydropyrazoles, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with an amino group instead of the ethylamine linker.
1-ethyl-3-methyl-1H-pyrazole: Contains a single pyrazole ring with ethyl and methyl substituents.
4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid: Contains a pyrazole ring substituted with a benzoic acid group.
Uniqueness
The uniqueness of 2-(4-{[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol lies in its dual pyrazole rings connected through an ethylamine linker. This structure provides unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N5O |
|---|---|
Molecular Weight |
235.29 g/mol |
IUPAC Name |
2-[4-[(1-ethylpyrazol-3-yl)methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H17N5O/c1-2-15-4-3-10(14-15)7-12-11-8-13-16(9-11)5-6-17/h3-4,8-9,12,17H,2,5-7H2,1H3 |
InChI Key |
LMRXSEFMYADGPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=CN(N=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


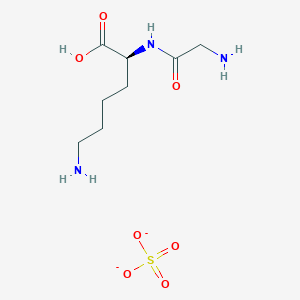
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11748737.png)
![(4aS,8aS)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one hydrochloride](/img/structure/B11748740.png)
![1-[3-(3-Methylpyridin-4-yl)phenyl]ethan-1-one](/img/structure/B11748743.png)
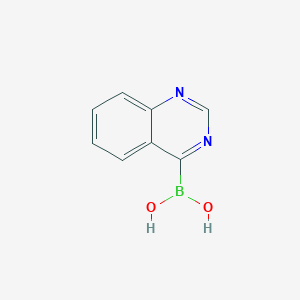
amine](/img/structure/B11748749.png)
![butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11748755.png)
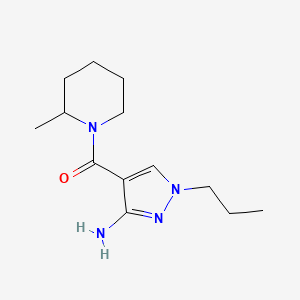
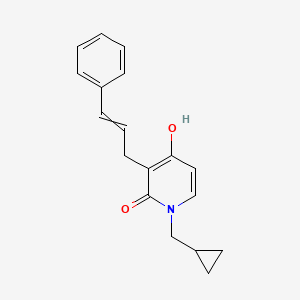
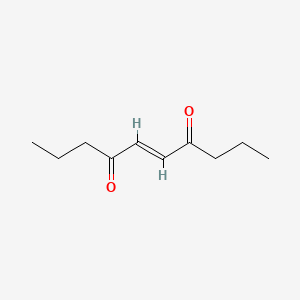
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11748805.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11748812.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11748830.png)
![(2S)-1-[(tert-butoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylic acid; diethylazanium](/img/structure/B11748834.png)
